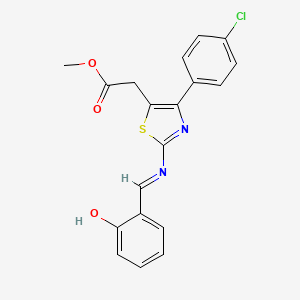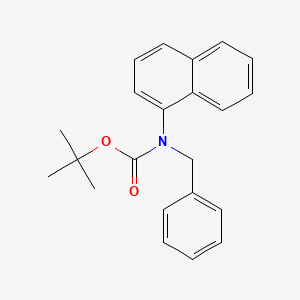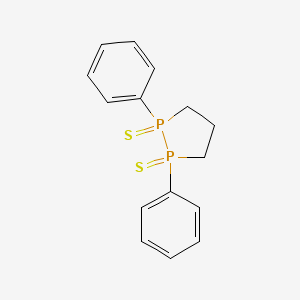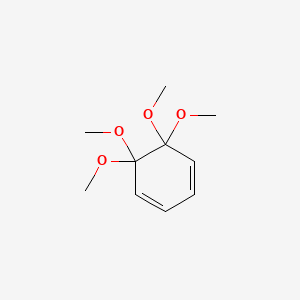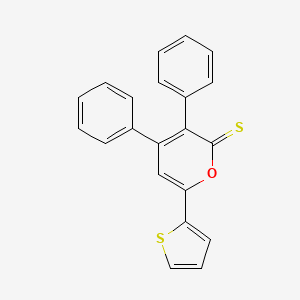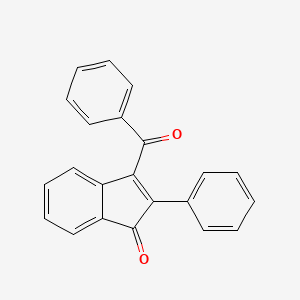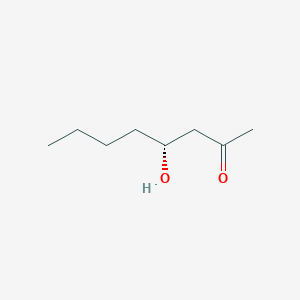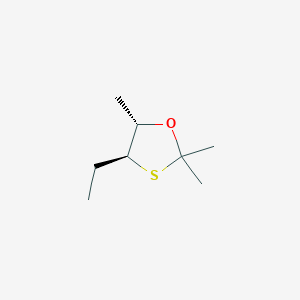
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane is an organic compound that belongs to the class of oxathiolanes. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The specific stereochemistry of this compound, denoted by the (4S,5S) configuration, indicates the spatial arrangement of its atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor containing both oxygen and sulfur functionalities. The reaction conditions typically include the use of a base to deprotonate the precursor, followed by cyclization under controlled temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace one of the substituents on the oxathiolane ring with another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane include other oxathiolanes with different substituents or stereochemistry. Examples include:
- (4R,5R)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane
- (4S,5S)-4-methyl-2,2,5-trimethyl-1,3-oxathiolane
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the ethyl group at the 4-position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from other oxathiolanes.
Properties
CAS No. |
65911-93-5 |
|---|---|
Molecular Formula |
C8H16OS |
Molecular Weight |
160.28 g/mol |
IUPAC Name |
(4S,5S)-4-ethyl-2,2,5-trimethyl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-5-7-6(2)9-8(3,4)10-7/h6-7H,5H2,1-4H3/t6-,7-/m0/s1 |
InChI Key |
IXENONBUAPYXST-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](OC(S1)(C)C)C |
Canonical SMILES |
CCC1C(OC(S1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane](/img/structure/B14475589.png)
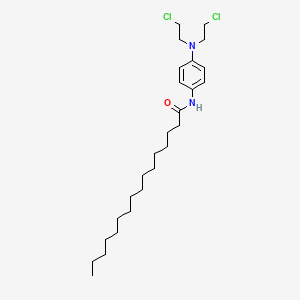
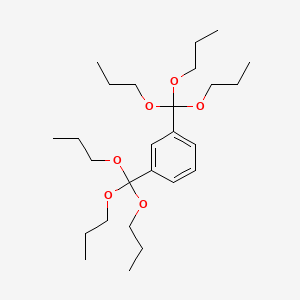

![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
